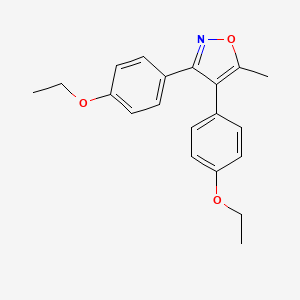

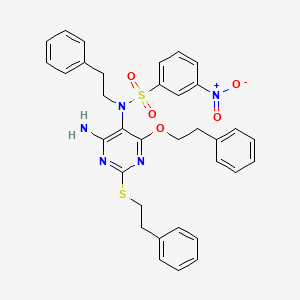

![molecular formula C26H25N7O3 B15137117 N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphoinositide 3-kinase is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These enzymes are capable of phosphorylating the 3’ position hydroxyl group of the inositol ring of phosphatidylinositol. The pathway involving phosphoinositide 3-kinase, along with oncogene PIK3CA and tumor suppressor gene PTEN, is implicated in the sensitivity of cancer tumors to insulin and insulin-like growth factor 1, and in calorie restriction .

準備方法

Phosphoinositide 3-kinase inhibitors are synthesized through various methods. One approach involves the use of allosteric and orthosteric inhibitor combinations. Another method takes advantage of allosteric rescue mutations to guide drug discovery . Industrial production methods often involve the synthesis of specific inhibitors targeting the catalytic subunit of phosphoinositide 3-kinase, such as the p110α subunit encoded by the PIK3CA gene .

化学反応の分析

Phosphoinositide 3-kinase undergoes several types of chemical reactions, including phosphorylation. The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate into phosphatidylinositol (3,4,5)-trisphosphate in vivo. In vitro, it can also convert phosphatidylinositol into phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate into phosphatidylinositol (3,4)-bisphosphate . Common reagents used in these reactions include adenosine triphosphate and various lipid substrates. The major products formed from these reactions are phosphorylated lipids that act as second messengers in cellular signaling pathways .

科学的研究の応用

Phosphoinositide 3-kinase plays a crucial role in various scientific research applications, particularly in cancer research. The phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway is one of the most important intracellular pathways regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of this pathway has shown effectiveness in treating several types of cancer, including breast cancer, colorectal cancer, and hematologic malignancies . Phosphoinositide 3-kinase inhibitors are also being explored for their potential in managing aging-related diseases and neurodegenerative conditions .

作用機序

Phosphoinositide 3-kinase exerts its effects by phosphorylating the 3’ position hydroxyl group of the inositol ring in membrane phospholipids. This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the AKT/mammalian target of rapamycin pathway . The enzyme is activated by G protein-coupled receptors and tyrosine kinase receptors, leading to the recruitment of phosphoinositide 3-kinase to the plasma membrane where it interacts with its lipid substrates . The molecular targets of phosphoinositide 3-kinase include various proteins involved in cell growth, survival, and metabolism .

類似化合物との比較

Phosphoinositide 3-kinase is part of a larger family of lipid kinases that includes other classes such as class II and class III phosphoinositide 3-kinases. Class I phosphoinositide 3-kinases, which include phosphoinositide 3-kinase, primarily function in signaling by responding to cell surface receptor stimulation, while class II and III are more involved in membrane transport . Similar compounds include dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, which target both enzymes in the pathway and have shown promise in cancer treatment . Other related compounds include isoform-specific inhibitors that selectively target different isoforms of phosphoinositide 3-kinase, such as phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma .

特性

分子式 |

C26H25N7O3 |

|---|---|

分子量 |

483.5 g/mol |

IUPAC名 |

N-[4-[[4-(4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)phenyl]carbamoylamino]phenyl]acetamide |

InChI |

InChI=1S/C26H25N7O3/c1-17(34)28-19-8-10-21(11-9-19)30-26(35)29-20-6-4-18(5-7-20)24-31-22-3-2-12-27-23(22)25(32-24)33-13-15-36-16-14-33/h2-12H,13-16H2,1H3,(H,28,34)(H2,29,30,35) |

InChIキー |

KKPAKKOQIQMQRC-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CCOCC5)N=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

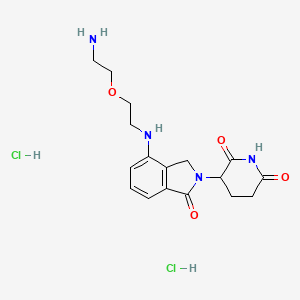

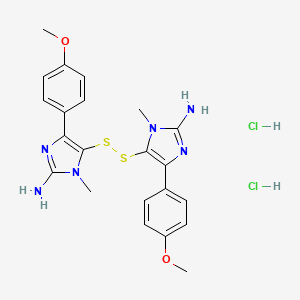

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

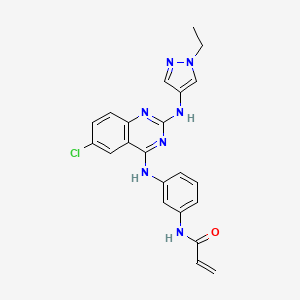

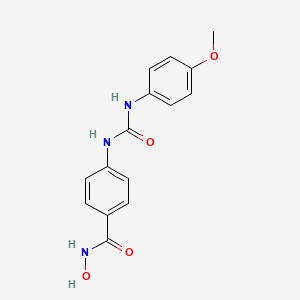

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

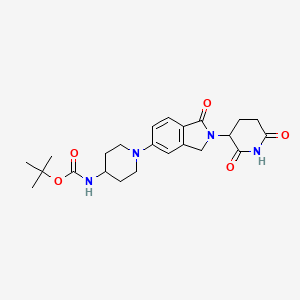

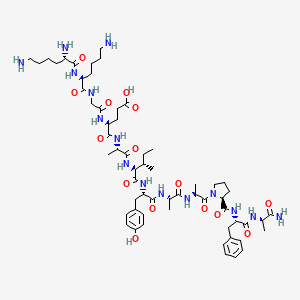

![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)